molecular formula C18H23NO2S2 B2744293 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034605-79-1

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2744293
CAS No.: 2034605-79-1
M. Wt: 349.51
InChI Key: IETXVXSUEWMRBN-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound featuring a thiophene ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the hydroxypropyl group through a series of reactions involving halogenation and nucleophilic substitution. The acetamide group is then introduced via acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, ensuring that the reactions are efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-methylphenyl)acetamide
  • N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-ethylphenyl)acetamide

Uniqueness

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide is unique due to the presence of the isopropylthio group, which can impart different chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S2/c1-13(2)23-16-5-3-14(4-6-16)11-18(21)19-9-7-17(20)15-8-10-22-12-15/h3-6,8,10,12-13,17,20H,7,9,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETXVXSUEWMRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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